

# Molecular formula and structure of Ammonium sulphate-d8

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## Compound of Interest

Compound Name: Ammonium sulphate-d8

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An In-depth Technical Guide to Ammonium Sulfate-d8

## Introduction

Ammonium sulfate-d8, a deuterated isotopologue of ammonium sulfate, is a specialized chemical compound valuable in various scientific research and development applications. Its primary utility lies in its use as a stable isotope-labeled standard in analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. For drug development professionals and biochemists, it serves as a crucial reagent in protein purification processes, particularly for "salting out" proteins from aqueous solutions.<sup>[1][2][3]</sup> This guide provides a comprehensive overview of its molecular characteristics, physical properties, and common experimental applications.

## Molecular Formula and Structure

Ammonium sulfate-d8 consists of two deuterated ammonium cations ( $[\text{ND}_4]^+$ ) and one sulfate anion ( $[\text{SO}_4]^{2-}$ ). The eight hydrogen atoms of the two ammonium ions are replaced with deuterium, a stable isotope of hydrogen.

- Molecular Formula:  $(\text{ND}_4)_2\text{SO}_4$
- InChI Key: BFNBIHQBYMNNAN-KTOHAENGSA-N

- Canonical SMILES: [2H]--INVALID-LINK--([2H])[2H].[2H]--INVALID-LINK--([2H])[2H].[O-]S(=O)(=O)[O-]

The structure is ionic, with electrostatic forces holding the ammonium and sulfate ions together in a crystal lattice in its solid state. In solution, it dissociates into its constituent ions.

## Physicochemical Properties

The quantitative properties of Ammonium sulfate-d8 are summarized in the table below. These properties are critical for its application in experimental settings, influencing solubility, stability, and use in analytical instrumentation.

Property	Value
Molecular Weight	140.19 g/mol
Isotopic Purity	98 atom % D
Physical Form	Solid
Melting Point	>280 °C (decomposes)
CAS Number	13814-01-2

## Experimental Protocols

### Synthesis of Ammonium Sulfate

The synthesis of ammonium sulfate, which can be adapted for its deuterated form, is typically achieved through the acid-base neutralization reaction between ammonia and sulfuric acid.

Objective: To synthesize Ammonium sulfate by reacting ammonia with sulfuric acid. For the deuterated form, deuterated ammonia (ND<sub>3</sub>) and deuterated sulfuric acid (D<sub>2</sub>SO<sub>4</sub>) in D<sub>2</sub>O would be used.

Materials:

- Ammonia solution (or deuterated ammonia)
- Dilute sulfuric acid (or deuterated sulfuric acid)

- Evaporating basin
- Stirring rod
- pH indicator paper
- Tripod and gauze
- Bunsen burner or heating mantle
- Filtration apparatus (funnel, filter paper)
- Watch glass

Procedure:

- Carefully measure a specific volume of dilute sulfuric acid and place it into an evaporating basin.
- Slowly add the ammonia solution to the sulfuric acid while continuously stirring. This is an exothermic reaction.
- Periodically check the pH of the solution using indicator paper. Continue adding ammonia solution until the solution is neutralized ( $\text{pH} \approx 7$ ).
- Gently heat the resulting solution to evaporate the water, concentrating the ammonium sulfate. Avoid boiling to prevent splashing.
- Once the volume is significantly reduced or crystals begin to form, remove the solution from the heat and allow it to cool slowly.
- Crystals of ammonium sulfate will form upon cooling.
- Separate the crystals from the remaining solution by filtration.
- Wash the crystals with a small amount of cold deionized water (or  $\text{D}_2\text{O}$  for the deuterated product) and allow them to dry.

## Protein Precipitation (Salting Out)

Ammonium sulfate precipitation is a widely used method for the purification and fractionation of proteins from a complex mixture. The high salt concentration reduces the solubility of proteins, causing them to precipitate.

Objective: To selectively precipitate a target protein from a biological sample.

Materials:

- Protein solution (e.g., cell lysate, serum)
- Solid, analytical grade Ammonium sulfate-d8 (or standard ammonium sulfate)
- Chilled precipitation buffer (e.g., 50 mM Tris or HEPES)
- Mortar and pestle (to grind any lumps of ammonium sulfate)
- Stir plate and magnetic stir bar
- Refrigerated centrifuge
- Resolubilization buffer

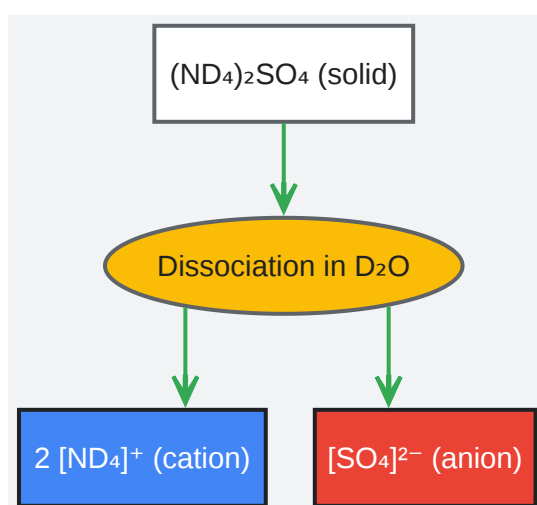
Procedure:

- Place the protein solution in a beaker on a stir plate in a cold room or on ice. Begin gentle stirring.
- Slowly add finely ground ammonium sulfate to the solution. The amount to be added is calculated based on the initial and desired final saturation percentage.
- Allow the solution to stir gently for approximately 30 minutes to ensure equilibrium is reached.
- Transfer the solution to centrifuge tubes and centrifuge at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the precipitated protein.

- Carefully decant the supernatant, which contains proteins that are soluble at that specific ammonium sulfate concentration.
- The protein pellet can be resolubilized in a minimal volume of a suitable buffer for further purification steps like dialysis or chromatography.

## Logical Relationships and Diagrams

The following diagram illustrates the dissociation of Ammonium sulfate-d8 in an aqueous solution, a fundamental concept for its application in biochemical protocols.



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Dissociation of Ammonium sulfate-d8 in solution.

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## References

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